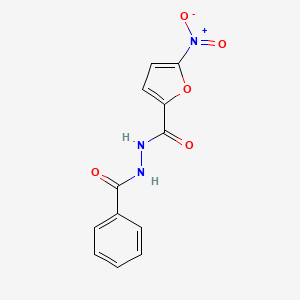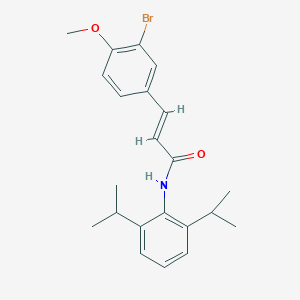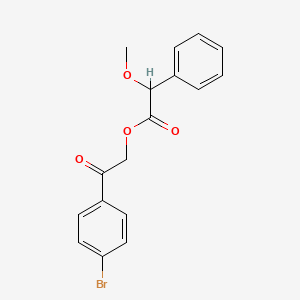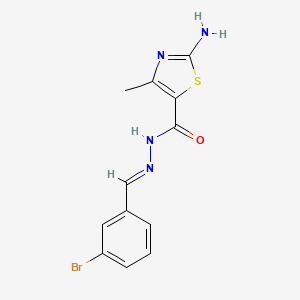![molecular formula C23H17N3O3 B3916456 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916456.png)
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
説明
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as NBQX, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission in the brain. NBQX has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory.
作用機序
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of synaptic transmission and the modulation of neuronal activity. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to be a potent blocker of excitatory synaptic transmission in the brain, which is important for the regulation of learning and memory.
Biochemical and Physiological Effects:
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to block the activity of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the brain. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
The use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in scientific research has several advantages. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in synaptic plasticity, learning, and memory. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases. However, there are some limitations to the use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its effects on behavior and cognition can be variable and dependent on the dose and route of administration.
将来の方向性
There are several future directions for the use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in scientific research. One area of interest is the role of glutamate receptors in the regulation of synaptic plasticity and learning. Another area of interest is the use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone as a neuroprotective agent in the treatment of stroke and neurodegenerative diseases. Additionally, 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone could be used in combination with other drugs to investigate their effects on behavior and cognition. Finally, the development of new and more potent glutamate receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
科学的研究の応用
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory. It has been shown to block the activity of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the brain. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has also been used to study the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases. In addition, 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been used in animal models to investigate the effects of drugs on behavior and cognition.
特性
IUPAC Name |
3-benzyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-23-20-8-4-5-9-21(20)24-22(25(23)16-18-6-2-1-3-7-18)15-12-17-10-13-19(14-11-17)26(28)29/h1-15H,16H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULTRQMBAHRQM-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine](/img/structure/B3916378.png)

![2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916403.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3916407.png)
![3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)
![3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916436.png)

![4-methoxy-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916450.png)
![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)


